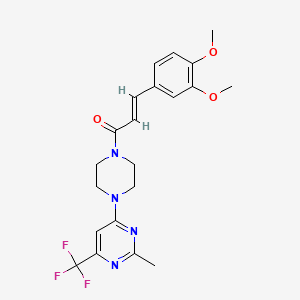

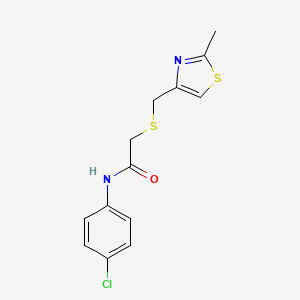

![molecular formula C14H17N5O B2694745 (4-甲基哌嗪基)[6-(1H-吡唑-1-基)-3-吡啶基甲酮] CAS No. 321533-75-9](/img/structure/B2694745.png)

(4-甲基哌嗪基)[6-(1H-吡唑-1-基)-3-吡啶基甲酮]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.324. The purity is usually 95%.

BenchChem offers high-quality (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌和抗菌应用

研究表明,合成杂环化合物(包括吡唑和吡啶衍生物)具有显着的抗癌和抗菌活性。例如,通过结合生物活性杂环实体(如恶唑、吡唑啉和吡啶)合成的化合物,在美国国家癌症研究所(NCI)针对 60 条癌细胞系进行了评估,结果表明一些化合物表现出高活性。此外,这些化合物还表现出有希望的体外抗菌和抗真菌活性,表明它们在克服微生物对药物的耐药性方面具有潜力 (Katariya、Vennapu 和 Shah,2021 年)。

抗病毒活性

另一项研究报告了合成吡唑并[3,4-b]吡啶作为 A1 腺苷受体的有效和选择性抑制剂,与之前报道的其他吡唑并吡啶相比,对 A1 受体亚型的结合亲和力和选择性有显着提高。这突出了它们在开发针对由 A1 腺苷受体介导的疾病的治疗方法中的潜在应用 (Manetti 等人,2005 年)。

抗真菌活性

对 (1-芳甲基-3-芳基-1H-吡唑-5-基)(4-芳基哌嗪-1-基)甲甲酮衍生物的研究揭示了它们对抗真菌活性的有希望的作用。该研究表明,特定的取代基,如 4-氯苯基和 4-氟苯基,显着增强了抗真菌活性,为开发新的抗真菌剂提供了见解 (Lv 等人,2013 年)。

抗炎和支气管扩张活性

对双重 PDE3/4 抑制剂的研究已经确定了具有有效支气管扩张和抗炎活性相结合的化合物,这对于治疗诸如哮喘和慢性阻塞性肺疾病 (COPD) 等疾病可能非常有价值。这项研究概述了双环杂芳香二氢哒嗪酮在炎症性呼吸道疾病新治疗方法的药物开发中的潜力 (Ochiai 等人,2012 年)。

作用机制

Target of Action

The primary targets of the compound (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone, also known as 1-methyl-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine, are inflammatory mediators such as TNF-α and IL-1β . These targets play a crucial role in the inflammatory process, which is a protective, dynamic, and adaptive reaction of the human body against any aggressive agent .

Mode of Action

The compound (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone interacts with its targets by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α . This interaction results in the alleviation of inflammation, as evidenced by a decrease in the number of writhings induced by acetic acid in a dose-dependent manner .

Biochemical Pathways

The compound (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone affects the inflammatory pathway. It reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity . The downstream effects of these actions include the reduction of pain and inflammation .

Pharmacokinetics

The compound was administered orally in animal models, suggesting that it has sufficient bioavailability for oral administration

Result of Action

The molecular and cellular effects of (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone’s action include a reduction in the number of writhings induced by acetic acid, a decrease in paw licking time in the second phase of the formalin test, and a reduction in oedema formation . These effects suggest that the compound has significant anti-nociceptive and anti-inflammatory effects .

属性

IUPAC Name |

(4-methylpiperazin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-17-7-9-18(10-8-17)14(20)12-3-4-13(15-11-12)19-6-2-5-16-19/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHARPYUDZYUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B2694662.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)

![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)

![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2694672.png)

![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)

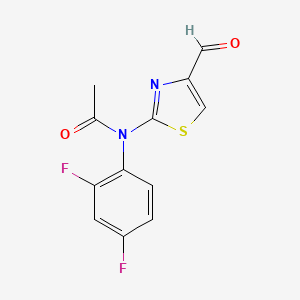

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)